molecular formula C21H24N2O3 B267291 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B267291
M. Wt: 352.4 g/mol
InChI Key: ILUADIPZKLPPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as LY294002, is a synthetic compound that inhibits phosphatidylinositol 3-kinase (PI3K) activity. This compound has been widely used in scientific research to investigate the role of PI3K in various biological processes.

Mechanism of Action

2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways such as Akt and mTOR.
Biochemical and Physiological Effects:
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit cell growth, induce apoptosis, and decrease cell migration in various cell types. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. However, the specific effects of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide depend on the cell type and experimental conditions.

Advantages and Limitations for Lab Experiments

2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a potent and specific inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. However, it is important to note that 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have off-target effects and can inhibit other kinases such as DNA-PK and mTOR. Additionally, the use of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may not fully recapitulate the effects of genetic knockdown or knockout of PI3K.

Future Directions

There are several future directions for the use of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in scientific research. One area of interest is the investigation of the role of PI3K in aging and age-related diseases. Another area of interest is the development of more selective PI3K inhibitors that can target specific isoforms of the enzyme. Additionally, the combination of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide with other inhibitors or chemotherapeutic agents may have synergistic effects in the treatment of cancer.

Synthesis Methods

2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized by the reaction of 2-isopropoxybenzoyl chloride with N-(4-pyrrolidinylcarbonyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been widely used in scientific research to investigate the role of PI3K in various biological processes such as cell growth, survival, migration, and differentiation. It has been used to study the PI3K/Akt/mTOR signaling pathway in cancer, diabetes, and neurodegenerative diseases. 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been used to investigate the role of PI3K in immune cell function and inflammation.

properties

Product Name

2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-propan-2-yloxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15(2)26-19-8-4-3-7-18(19)20(24)22-17-11-9-16(10-12-17)21(25)23-13-5-6-14-23/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,22,24)

InChI Key

ILUADIPZKLPPSU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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